![molecular formula C17H17N5O2 B2851205 8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879452-87-6](/img/structure/B2851205.png)
8-(3,5-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a derivative of imidazole and purine, both of which are important structures in biochemistry . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Purine is a water-soluble heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, imidazole derivatives are often synthesized for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
The molecular structure of this compound likely includes a purine base, which is a heterocyclic aromatic organic compound consisting of a six-membered pyrimidine ring and a five-membered imidazole ring .Applications De Recherche Scientifique
Biomonitoring of Heterocyclic Amines
Heterocyclic aromatic amines, such as MeIQx, are monitored in human exposure studies by analyzing their metabolites in urine. Research involving biomonitoring procedures highlights the significance of understanding human exposure to these compounds through dietary sources, emphasizing their potential carcinogenicity. The development of sensitive detection methods for these metabolites is crucial for assessing exposure levels and associated health risks (Stillwell et al., 1999).
Metabolism of Heterocyclic Amines
The metabolism of heterocyclic amines such as MeIQx and PhIP in humans and rodents at low doses has been extensively studied. Research demonstrates differences in metabolite profiles between humans and rodents, suggesting variations in bioactivation and detoxification processes. Such findings are crucial for understanding the human health implications of exposure to these amines in cooked meats (Turteltaub et al., 1999).
Neuroprotection in Parkinson's Disease
Caffeine and A2A adenosine receptor antagonists have been investigated for their neuroprotective effects in models of Parkinson's disease. Studies reveal that caffeine, at doses comparable to human consumption, attenuates neurotoxin-induced loss of dopaminergic neurons. This research provides insight into the potential therapeutic benefits of A2A receptor blockade in neurodegenerative diseases (Chen et al., 2001).
Hemodynamic Effects of Alpha-2 Adrenoceptor Agonists
The acute hemodynamic effects of alpha-2 adrenoceptor agonists have been assessed in clinical studies, revealing their potential in modifying cardiovascular parameters. Such research is instrumental in understanding the clinical implications of these compounds in treating conditions like hypertension and cardiac arrhythmias (Kallio et al., 1990).
Purine Metabolism in Urinary Stones
The study of methylated purines in urinary stones uncovers the presence of various purine derivatives in uric acid stones, offering insights into the pathogenesis of urolithiasis. This research emphasizes the importance of understanding purine metabolism in the context of kidney stone formation (Safranow & Machoy, 2005).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3,5-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-9-5-10(2)7-12(6-9)22-11(3)8-21-13-14(18-16(21)22)20(4)17(24)19-15(13)23/h5-8H,1-4H3,(H,19,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIVCWDUQRGECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-Dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.